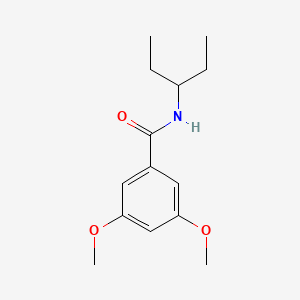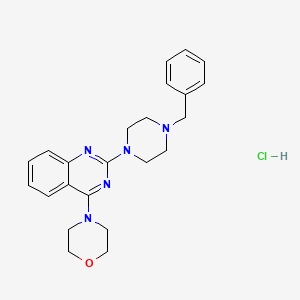
N-(1-ethylpropyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-3,5-dimethoxybenzamide, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. This compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This compound has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods to produce high yields and purity. Additionally, this compound has been shown to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(1-ethylpropyl)-3,5-dimethoxybenzamide. One area of research could be to investigate the potential therapeutic applications of this compound in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential use of this compound as a cognitive enhancer. Additionally, future research could focus on understanding the exact mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, future research could focus on developing new synthesis methods for this compound that could improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects, anti-inflammatory effects, and antipsychotic effects. Additionally, this compound has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. While there are limitations to using this compound in lab experiments, its high purity and stability make it a promising compound for future research.
Métodos De Síntesis
The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neuroinflammatory diseases. Additionally, this compound has been shown to have antipsychotic effects, which could be useful in the treatment of schizophrenia.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKCRTVLOYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)

![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)


![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)